molecular formula C122H210N32O22 B138682 Pexiganan CAS No. 147664-63-9

Pexiganan

Katalognummer B138682
CAS-Nummer: 147664-63-9
Molekulargewicht: 2477.2 g/mol
InChI-Schlüssel: KGZGFSNZWHMDGZ-KAYYGGFYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pexiganan is a chemically synthesized, 22-amino acid antimicrobial peptide . It is an analog of magainin 2, a host defense peptide isolated from the skin of the African Clawed Frog . Pexiganan is being developed as a topical antibiotic for the treatment of patients with diabetic foot infection .


Synthesis Analysis

Pexiganan has been incorporated into lipid-liquid crystal formulations (LLCs) to enhance its effectiveness against Helicobacter pylori infection . Another study has shown the production of a novel fusion protein, DAMP4-F-pexiganan, in Escherichia coli. This fusion protein exhibits the same antimicrobial activity as the chemically synthesized pexiganan peptide .


Molecular Structure Analysis

Pexiganan is a 22-amino-acid synthetic cationic peptide . Its molecular formula is C122H210N32O22 .


Chemical Reactions Analysis

Pexiganan has been shown to have a synergistic increase of antibacterial activity when combined with nucleoside . It has also been incorporated within the LLC formulation, resulting in an increased elimination of H. pylori .


Physical And Chemical Properties Analysis

Pexiganan is a cationic peptide with a molecular weight of 2477.17 Da . It is unstructured in solution but assumes an α-helical structure upon association with the membrane surface .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Pexiganan, a synthetic cationic peptide, exhibits significant in vitro antimicrobial activity. It's effective against a broad spectrum of gram-positive and gram-negative, aerobic and anaerobic bacteria, making it a promising candidate for topical antimicrobial agents. Studies have shown its efficacy against clinical isolates of various bacteria, including Staphylococcus spp., Streptococcus spp., Enterococcus faecium, and others, with minimal bactericidal concentrations close to their minimal inhibitory concentrations, indicating a bactericidal mechanism of action (Ge et al., 1999).

Treatment of Diabetic Foot Infections

Pexiganan has been in clinical trials for treating mild infections associated with diabetic foot ulcers. It has shown activity against pathogens from diabetic foot infections (DFI), including methicillin-resistant Staphylococcus aureus (MRSA), and other Gram-negative and Gram-positive pathogens, without being adversely affected by common bacterial resistance mechanisms (Flamm et al., 2015).

Combination Therapies and Resistance

Pexiganan demonstrates potential for combination therapies, particularly in enhancing the potency of other antimicrobials and reducing resistance emergence. Its use in combination with other antimicrobials can be effective in treating infections, as shown in studies where it was combined with betalactams antibiotics in experimental models of septic shock (Giacometti et al., 2005). Furthermore, pexiganan-induced stress in bacteria like Staphylococcus aureus can render them more susceptible to other antimicrobial agents, even at sub-inhibitory concentrations (Rodríguez-Rojas et al., 2020).

Anti-Helicobacter pylori Activity

Pexiganan and its nanoparticles (PNPs) have shown promising activity against Helicobacter pylori, both in vitro and in vivo. PNPs, in particular, exhibit better mucoadhesive efficiency and clearance efficiency in animal models, suggesting a potential application for treating H. pylori infections (Zhang et al., 2015).

Activity Against Anaerobic Bacteria

Pexiganan also displays anti-anaerobic activity, with promising results against various anaerobic isolates, including Bacteroides fragilis and other species. This broad-spectrum activity suggests its potential utility in treating skin and skin structure infections involving anaerobes (Goldstein et al., 2017).

Structural and Mechanistic Insights

Research on pexiganan's structure and mechanism has provided insights into its function and potential as an antimicrobial agent. Biophysical studies reveal that pexiganan forms an antiparallel dimer of amphipathic helices upon binding to the membrane and disrupts membrane via toroidal-type pore formation (Gottler & Ramamoorthy, 2009).

Safety And Hazards

Pexiganan is toxic and can cause moderate to severe irritation to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Eigenschaften

IUPAC Name

(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]hexanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C122H210N32O22/c1-13-77(9)102(152-98(155)71-132)120(174)135-73-100(157)139-86(50-26-35-59-125)110(164)150-96(69-82-44-20-16-21-45-82)118(172)148-93(66-74(3)4)116(170)145-90(54-30-39-63-129)113(167)142-87(51-27-36-60-126)109(163)137-79(11)105(159)141-88(52-28-37-61-127)112(166)143-91(55-31-40-64-130)114(168)149-95(68-81-42-18-15-19-43-81)107(161)134-72-99(156)138-85(49-25-34-58-124)108(162)136-80(12)106(160)147-97(70-83-46-22-17-23-47-83)119(173)153-101(76(7)8)121(175)146-92(56-32-41-65-131)115(169)154-103(78(10)14-2)122(176)151-94(67-75(5)6)117(171)144-89(53-29-38-62-128)111(165)140-84(104(133)158)48-24-33-57-123/h15-23,42-47,74-80,84-97,101-103H,13-14,24-41,48-73,123-132H2,1-12H3,(H2,133,158)(H,134,161)(H,135,174)(H,136,162)(H,137,163)(H,138,156)(H,139,157)(H,140,165)(H,141,159)(H,142,167)(H,143,166)(H,144,171)(H,145,170)(H,146,175)(H,147,160)(H,148,172)(H,149,168)(H,150,164)(H,151,176)(H,152,155)(H,153,173)(H,154,169)/t77-,78-,79-,80-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,101-,102-,103-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGZGFSNZWHMDGZ-KAYYGGFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C122H210N32O22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2477.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pexiganan

CAS RN

147664-63-9
Record name Pexiganan [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147664639
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pexiganan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16293
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PEXIGANAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TVF29Q70Q1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
2,570
Citations
HM Lamb, LR Wiseman - Drugs, 1998 - Springer
▴ Pexiganan acetate (MSI 78) is a synthetic cationic peptide (22 amino acids) with antibacterial activity. It is an analogue of magainin 2, which is a host defence peptide isolated from …
Number of citations: 164 link.springer.com
Y Ge, DL MacDonald, KJ Holroyd… - Antimicrobial agents …, 1999 - Am Soc Microbiol
… concentrations of pexiganan were unsuccessful. In conclusion, pexiganan exhibits properties in … Through a series of amino acid substitutions and deletions, pexiganan (MSI-78) was …
Number of citations: 435 journals.asm.org
LM Gottler, A Ramamoorthy - Biochimica et Biophysica Acta (BBA) …, 2009 - Elsevier
… Pexiganan or MSI-78 and its very promising attributes. Within this review we describe the process by which the AMP Pexiganan … of Pexiganan. The potential therapeutic applications of …
Number of citations: 344 www.sciencedirect.com
BA Lipsky, KJ Holroyd, M Zasloff - Clinical infectious diseases, 2008 - academic.oup.com
… 95% confidence interval) for topical pexiganan and oral ofloxacin in clinical improvement rates … no significant resistance to pexiganan emerged among patients who received pexiganan. …
Number of citations: 333 academic.oup.com
RK Flamm, PR Rhomberg, DJ Farrell… - … microbiology and infectious …, 2016 - Elsevier
… 90 values, 16 μg/mL) with a pexiganan mode and MIC 50 value for the subsets of isolates … ), the pexiganan mode and MIC 50 values were 4 μg/mL. The pexiganan mode and MIC 50 …
Number of citations: 17 www.sciencedirect.com
CX Zhao, MD Dwyer, AL Yu, Y Wu… - Biotechnology and …, 2015 - Wiley Online Library
… pexiganan is designed by joining the two polypeptides, at the DNA level, via an acid‐sensitive cleavage site. The resulting DAMP4 var ‐pexiganan … DAMP4 var ‐pexiganan protein. …
Number of citations: 34 onlinelibrary.wiley.com
MA Teixeira, JC Antunes, CL Seabra, A Fertuzinhos… - Biomaterials …, 2022 - Elsevier
… Pexiganan with an extra cysteine group was functionalized onto the mats via hydroxyl- … aureus and Pseudomonas aeruginosa; pexiganan contributed mostly for such outcome. Tiger 17 …
Number of citations: 8 www.sciencedirect.com
RK Flamm, PR Rhomberg, KM Simpson… - Antimicrobial agents …, 2015 - Am Soc Microbiol
… did not affect pexiganan activity against S. … to pexiganan (MIC, 32 to 256 μg/ml). The “all organism” MIC 90 of 32 μg/ml for pexiganan in this study was >250-fold below the pexiganan …
Number of citations: 85 journals.asm.org
Y Ge, D MacDonald, MM Henry, HI Hait… - … and infectious disease, 1999 - Elsevier
… Recently, pexiganan has been evaluated in the treatment of … pexiganan cream 1% to orally administered ofloxacin (Lipsky et al., 1997). In this report, we present the in vitro pexiganan …
Number of citations: 127 www.sciencedirect.com
XL Zhang, AM Jiang, ZY Ma, XB Li, YY Xiong, JF Dou… - Molecules, 2015 - mdpi.com
The aim of this study was to probe the potential anti-H. pylori activity of the synthetic antimicrobial peptide pexiganan, which is an analog of the peptide magainin, and its nanoparticles (…
Number of citations: 41 www.mdpi.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.